![molecular formula C15H12N6O5 B4291334 4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide](/img/structure/B4291334.png)
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide
Overview
Description
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide, commonly known as DNAB, is a chemical compound that has gained significant attention in the field of scientific research, particularly in the study of cancer cells. DNAB is a nitroaromatic compound that contains both azide and nitro groups, making it a potential candidate for cancer therapy due to its ability to selectively target cancer cells.
Mechanism of Action
The mechanism of action of DNAB involves the selective targeting of cancer cells through the azide group. The azide group is highly reactive and can undergo a process known as click chemistry, which allows it to selectively bind to cancer cells. Once bound to the cancer cells, the nitro group of DNAB is reduced to produce reactive oxygen species, which induce apoptosis (cell death) in the cancer cells.
Biochemical and Physiological Effects:
DNAB has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. The compound has been found to induce apoptosis in cancer cells through the production of reactive oxygen species. DNAB has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of DNAB is its selective targeting of cancer cells, which minimizes toxicity in healthy cells. The compound has also been shown to have a high degree of efficacy in inducing apoptosis in cancer cells. However, one of the limitations of DNAB is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of DNAB. One area of research could involve the development of new methods for administering the compound in vivo, such as the use of nanoparticles to increase solubility. Another area of research could involve the study of DNAB in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to investigate the potential use of DNAB in the treatment of other diseases, such as bacterial infections.
Scientific Research Applications
DNAB has been extensively studied for its potential use in cancer therapy. The compound has been found to selectively target cancer cells while sparing healthy cells, making it a promising candidate for targeted cancer therapy. DNAB has also been studied for its potential use in photodynamic therapy, a treatment that involves the use of light to activate a photosensitizer to selectively kill cancer cells.
properties
IUPAC Name |
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O5/c1-19(9-10-5-3-2-4-6-10)15(22)14-12(20(23)24)7-11(17-18-16)8-13(14)21(25)26/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWNFOVKQHCIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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